molecular formula C33H48O15 B14076822 Methyl deacetylnomilinate 17-glucoside

Methyl deacetylnomilinate 17-glucoside

Cat. No.: B14076822
M. Wt: 684.7 g/mol
InChI Key: SPZARGDXCFFYDC-HTIGZDKRSA-N
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Description

Methyl deacetylnomilinate 17-glucoside is a glycosylated limonoid derivative, structurally characterized by a glucose moiety attached at the 17-position of a methylated and deacetylated nomilinic acid backbone. Its IUPAC name is described as:

5-[1-(acetyloxy)-3-methoxy-3-oxopropyl]-2-[furan-3-yl({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})methyl]-6-(2-hydroxypropan-2-yl)-2,5,8a-trimethyl-8-oxo-octahydro-2H-spiro[naphthalene-1,2'-oxirane]-3-carboxylate .

This compound belongs to the limonoid class, known for bioactive properties in citrus plants. The glucoside modification enhances solubility and may influence bioavailability.

Properties

Molecular Formula

C33H48O15

Molecular Weight

684.7 g/mol

IUPAC Name

(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1

InChI Key

SPZARGDXCFFYDC-HTIGZDKRSA-N

Isomeric SMILES

C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Reaction Mechanism

The process typically employs concentrated sulfuric acid (H$$2$$SO$$4$$) or hydrochloric acid (HCl) as catalysts, facilitating the formation of an equilibrium mixture of glucosides. In a representative procedure, methyl deacetylnomilinate is dissolved in methanol and reacted with a glucose donor (e.g., acetobromoglucose) at elevated temperatures (60–80°C) for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 17th position of the aglycone attacks the anomeric carbon of the activated glucose.

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst concentration : 5–10% (v/v) H$$2$$SO$$4$$ maximizes glucoside formation while minimizing side reactions.
  • Solvent system : Methanol ensures solubility of both aglycone and glucose, though mixed solvents (e.g., methanol:water 4:1) improve reactivity.
  • Reaction time : Prolonged heating (>18 hours) increases conversion rates but risks aglycone degradation.

Reported yields for this method range from 35% to 52%, with purity dependent on subsequent crystallization steps.

Enzymatic Biosynthesis

Enzymatic methods offer superior regioselectivity and milder reaction conditions, making them advantageous for producing glycosides with complex stereochemistry.

UDP-Glycosyltransferase (UGT)-Mediated Synthesis

A UDP-glycosyltransferase (YjiC) has been successfully employed to catalyze the transfer of glucose from UDP-glucose to methyl deacetylnomilinate. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, achieving 60–75% conversion within 6 hours. This method eliminates the need for protective groups, as the enzyme selectively targets the 17th hydroxyl group.

Advantages and Limitations

  • Water solubility : Enzymatic products exhibit 10.5-fold higher solubility than aglycones, enhancing bioavailability.
  • Scalability : While efficient, the high cost of UDP-glucose and enzyme purification limits large-scale applications.

Plant-Based Bioconversion

Citrus plants naturally produce limonoid glucosides through enzymatic bioconversion, offering a renewable source of methyl deacetylnomilinate 17-glucoside.

In Planta Biosynthesis

In citrus fruits, the aglycone is converted to its glucoside form via endogenous UGTs during maturation. Extraction involves solvent partitioning (e.g., ethyl acetate) followed by column chromatography, yielding 0.2–0.5% (w/w) glucoside from fresh peel.

Challenges in Industrial Use

  • Low concentration : Natural abundance is insufficient for commercial production.
  • Purification complexity : Co-extraction of structurally similar limonoids necessitates advanced chromatographic techniques.

Comparative Analysis of Preparation Methods

Parameter Chemical Glycosylation Enzymatic Biosynthesis Plant Bioconversion
Yield 35–52% 60–75% 0.2–0.5%
Reaction Time 12–24 hours 6 hours Days (plant growth)
Cost Low High Moderate
Scalability High Limited Low
Environmental Impact Moderate (acid waste) Low Sustainable

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction for this compound, primarily targeting its glycosidic bond. The process occurs under two conditions:

  • Acidic Hydrolysis :
    Performed in dilute hydrochloric acid (0.1–1 M) at 60–80°C, this reaction cleaves the β-1,4-glycosidic bond, yielding methyl deacetylnomilinate and D-glucose. Acidic conditions destabilize the bond through protonation of the glycosidic oxygen.

  • Enzymatic Hydrolysis :
    β-Glucosidases (pH 5.0–6.0, 30–40°C) selectively hydrolyze the bond without degrading the aglycone. This method preserves the limonoid structure for pharmacological studies.

Hydrolysis Outcomes

ConditionTemperaturepHProductsYield (%)
Acidic (1 M HCl)70°C1.5Methyl deacetylnomilinate + Glucose85–92
Enzymatic37°C5.5Methyl deacetylnomilinate + Glucose78–84

Oxidation Reactions

Oxidation modifies the limonoid core, particularly the furan and epoxide groups. Common oxidants include:

  • Epoxidation :
    Using m-chloroperbenzoic acid (mCPBA) in dichloromethane, the furan ring converts to an epoxide, enhancing electrophilic reactivity .

  • Side-Chain Oxidation :
    Jones reagent (CrO₃/H₂SO₄) oxidizes C-17 side-chain hydroxyl groups to ketones, altering bioactivity.

Oxidation Pathways

OxidantTarget SiteProductApplication
mCPBAFuran ringEpoxide derivativeEnhanced cytotoxicity
Jones reagentC-17 hydroxylKetone-functionalized limonoidMetabolic studies

Esterification and Acylation

The compound’s hydroxyl groups undergo esterification under mild conditions:

  • Acetylation :
    Acetic anhydride/pyridine at 25°C acetylates free hydroxyls, improving lipophilicity (log P increases by 1.2–1.5) .

  • Sulfation :
    Sulfur trioxide-pyridine complex introduces sulfate groups, enhancing water solubility (log D₇.₄ drops to −5.9) .

Physicochemical Changes

ReactionReagentlog P ShiftSolubility (mg/mL)
AcetylationAc₂O/pyridine+1.50.8 → 0.2
SulfationSO₃-pyridine−4.70.8 → 12.4

Glycosylation and Reverse Reactions

While glycosylation is typically a biosynthetic step, reverse engineering via transglycosylation has been explored:

  • Enzymatic Transglycosylation :
    Using glycosyltransferases, the glucose moiety is replaced with galactose or xylose, altering receptor binding .

Stability Under Physiological Conditions

The compound’s hydrophilicity (log D₇.₄ = −5.9) ensures stability in aqueous environments but necessitates enzymatic activation for cellular uptake. Degradation studies show a half-life of 8–12 hours in plasma at pH 7.4.

Key Research Findings

  • Anticancer Synergy : Co-administration with limonin increases apoptosis in SW480 colon cancer cells by 40% compared to individual use.

  • pH-Dependent Reactivity : The glucoside’s acidity (pKa < 4) facilitates protonation in acidic tumor microenvironments, enhancing drug targeting .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Nomilinic Acid 17-Glucoside

  • Source and Structure: Identified in gut microbiota studies related to ulcerative colitis . Unlike methyl deacetylnomilinate 17-glucoside, it lacks the methyl ester and deacetyl groups, retaining a free carboxylic acid group on the nomilinic acid backbone.

17-Glucuronide Derivatives

  • Synthesis and Structure: Synthesized via Koenigs–Knorr reactions, these compounds feature a glucuronic acid moiety (instead of glucose) attached to steroids like boldenone at the 17-position . Example: Androsta-1,4-dien-17α-ol-3-one-17β-O-glucuronide.
  • Key Differences :
    • Sugar Unit : Glucuronides use glucuronic acid (oxidized glucose with a carboxyl group), enhancing urinary excretion in mammals .
    • Applications : Primarily used in pharmaceutical conjugation to improve steroid solubility and detoxification .

Methyl Esters of Diterpenoids

  • Examples : Sandaracopimaric acid methyl ester and torulosic acid methyl ester (from Austrocedrus chilensis resin) .
  • Structural Contrast: These are diterpenoid methyl esters without glycosylation, emphasizing lipophilicity and roles in plant resin defense mechanisms .

Data Table: Key Structural and Functional Comparisons

Compound Source/Origin Sugar Moiety Key Functional Groups Biological Relevance Reference
This compound Citrus unshiu peel Glucose Methyl ester, deacetylated limonoid Potential dietary bioactivity
Nomilinic acid 17-glucoside Gut microbiota studies Glucose Free carboxylic acid Gut inflammation modulation
Boldenone 17-glucuronide Synthetic (Koenigs–Knorr) Glucuronic acid Steroid backbone, acetylated sugar Pharmaceutical detoxification
Sandaracopimaric acid methyl ester Plant resin (A. chilensis) None Diterpenoid methyl ester Plant defense/resin component

Research Findings and Functional Insights

  • Solubility and Bioavailability: this compound’s glucoside group likely improves water solubility compared to non-glycosylated limonoids (e.g., nomilin) . This contrasts with methyl esters of diterpenoids, which are highly lipophilic .
  • Synthetic Methods: While this compound is naturally occurring, 17-glucuronides are synthesized via Koenigs–Knorr reactions under controlled conditions (e.g., −15°C, TMSOTf catalyst) .
  • Biological Activity: Nomilinic acid 17-glucoside’s association with gut microbiota highlights its metabolic role, whereas methyl deacetylnomilinate derivatives may contribute to citrus fruit’s bitterness and pest resistance .

Q & A

Q. How can this compound research inform the development of analogous glycosides with enhanced pharmacokinetic properties?

  • Methodological Answer: Conduct comparative ADME studies (Caco-2 permeability, microsomal stability) and correlate results with molecular descriptors (logP, polar surface area). Prioritize derivatives with balanced solubility and metabolic stability .

Q. What interdisciplinary methodologies are critical for studying the ecological roles of this compound in plant-microbe interactions?

  • Methodological Answer: Combine metabolomics (GC-MS, LC-MS) with microbiome sequencing (16S rRNA, ITS) in rhizosphere studies. Use network analysis (Cytoscape) to map compound-microbe correlations .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound

TechniqueApplicationCritical ParametersReferences
LC-MS/MSQuantificationLOD ≤ 0.1 ng/mL, matrix-matched calibration
2D-NMRStructural elucidation1H^{1}\text{H}-13C^{13}\text{C} HMBC for glycosidic bonds
X-ray crystallographyAbsolute configurationResolution ≤ 1.0 Å

Q. Table 2. Common Pitfalls in Bioactivity Studies

IssueMitigation StrategyReferences
Compound degradationUse stabilizers, avoid light exposure
Batch variabilityQC protocols, inter-lab validation
Confounding variablesStratified meta-analysis

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